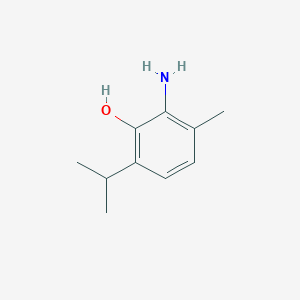![molecular formula C10H13N5 B078406 6-propylpyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 13502-59-5](/img/structure/B78406.png)
6-propylpyrido[2,3-d]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-propylpyrido[2,3-d]pyrimidine-2,4-diamine: is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- typically begins with the preparation of a pyrimidine ring, which is then fused with a pyridine ring.
Reaction Conditions: One common method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine in the presence of sodium methoxide in methanol.
Industrial Production Methods: Industrial production often involves optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridopyrimidine derivatives.
Scientific Research Applications
Chemistry:
- 6-propylpyrido[2,3-d]pyrimidine-2,4-diamine is used as a building block in the synthesis of various heterocyclic compounds .
Biology:
- It has been studied for its potential as a kinase inhibitor, targeting enzymes involved in cell signaling pathways .
Medicine:
- The compound has shown promise in the development of anticancer agents due to its ability to inhibit specific kinases .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- 6-propylpyrido[2,3-d]pyrimidine-2,4-diamine primarily acts as a kinase inhibitor. It targets enzymes such as dihydrofolate reductase and various protein kinases involved in cell proliferation and survival .
- The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cellular signaling pathways .
Comparison with Similar Compounds
Pyrido(3,4-d)pyrimidine: Another isomer with similar biological activities but different structural arrangement.
Pyrido(4,3-d)pyrimidine: Known for its potential in therapeutic applications, particularly as kinase inhibitors.
Uniqueness:
Properties
CAS No. |
13502-59-5 |
|---|---|
Molecular Formula |
C10H13N5 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-propylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13N5/c1-2-3-6-4-7-8(11)14-10(12)15-9(7)13-5-6/h4-5H,2-3H2,1H3,(H4,11,12,13,14,15) |
InChI Key |
RDRSASQHGFVEFA-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(N=C(N=C2N=C1)N)N |
Canonical SMILES |
CCCC1=CC2=C(N=C(N=C2N=C1)N)N |
| 13502-59-5 | |
Synonyms |
6-Propylpyrido[2,3-d]pyrimidine-2,4-diamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Naphtho[2,3-d]thiazole-2(3H)-thione](/img/structure/B78341.png)

![(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B78347.png)





